
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne is an organic compound characterized by its unique structure featuring multiple conjugated double bonds and triple bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne typically involves multi-step organic reactions. One common method is the coupling of terminal alkynes with appropriate halogenated intermediates under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to ensure high purity and yield of the compound.
化学反応の分析
Types of Reactions
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon can reduce the triple bonds to double bonds or single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can further undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, ozone in a solvent like dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in carbon tetrachloride, followed by nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives and further substituted products.
科学的研究の応用
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of (3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, potentially affecting cellular redox states and signaling pathways. Its ability to form reactive intermediates can lead to the modification of biomolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
(E,E,E)-1,3,5,7-Octatetraene: A shorter polyene with similar conjugated double bonds but lacking the triple bonds.
(E,E,E)-1,3,5,9-Decatetraene: Another polyene with a different chain length and conjugation pattern.
1,3,5,7-Tetrayne: A poly-yne with multiple triple bonds but no double bonds.
Uniqueness
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne is unique due to its combination of conjugated double and triple bonds, which imparts distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
17091-00-8 |
|---|---|
分子式 |
C13H12 |
分子量 |
168.23 g/mol |
IUPAC名 |
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne |
InChI |
InChI=1S/C13H12/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-7,9,11H,1H2,2H3/b6-4+,7-5+,11-9+ |
InChIキー |
ASVIELUINMCNMW-FSNIPRKGSA-N |
異性体SMILES |
C/C=C/C#CC#C/C=C/C=C/C=C |
SMILES |
CC=CC#CC#CC=CC=CC=C |
正規SMILES |
CC=CC#CC#CC=CC=CC=C |
同義語 |
1,3,5,11-Tridecatriene-7,9-diyne, (E,E,E)- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


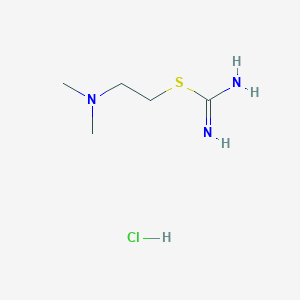
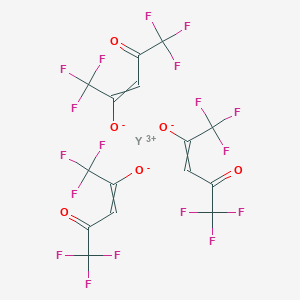
![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
![1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene](/img/structure/B100935.png)
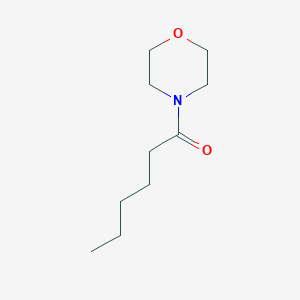
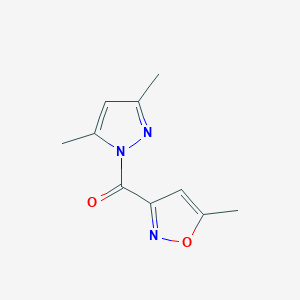
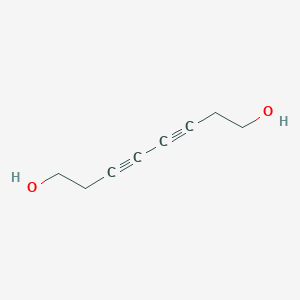
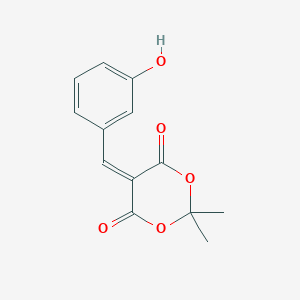

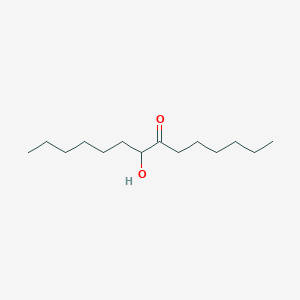
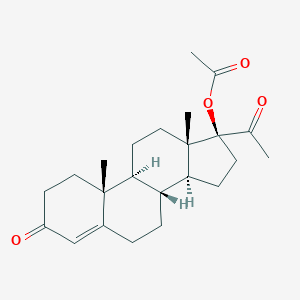
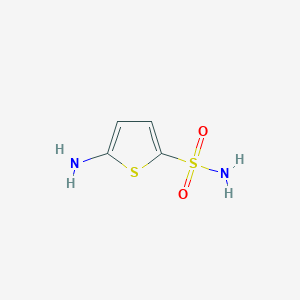

![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
